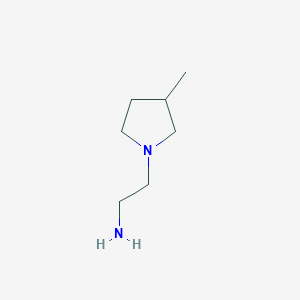

2-(3-Methylpyrrolidin-1-yl)ethan-1-amine

Description

Significance of Pyrrolidine-Containing Amine Architectures in Organic and Inorganic Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in chemistry. mdpi.comdntb.gov.uanih.gov Its prevalence in natural products, such as alkaloids and amino acids like proline, underscores its evolutionary selection for specific biological functions. mdpi.com In synthetic chemistry, the non-planar, puckered conformation of the pyrrolidine ring provides a three-dimensional framework that is highly sought after in drug discovery for exploring pharmacophore space and improving binding affinity to biological targets. nih.gov

Furthermore, the stereochemistry of substituted pyrrolidines plays a crucial role in asymmetric synthesis, where they are widely employed as chiral auxiliaries, ligands for transition metals, and organocatalysts. nih.gov The ability to introduce substituents at various positions on the pyrrolidine ring allows for fine-tuning of the steric and electronic properties of these molecules, making them versatile tools for chemists. mdpi.comresearchgate.net In inorganic chemistry, pyrrolidine-containing ligands are instrumental in the formation of coordination complexes, influencing the reactivity and stability of metal centers. acs.org

Overview of Bifunctional Amine Roles in Chemical Transformations and Material Science

Bifunctional amines, which possess two or more distinct reactive sites, are of paramount importance in catalysis and materials science. In the realm of chemical transformations, these molecules can act as cooperative catalysts, where one functional group activates a substrate while the other facilitates a key bond-forming or bond-breaking step. chinesechemsoc.orgresearchgate.netacs.orgsci-hub.senih.gov This cooperative action often leads to enhanced reaction rates and selectivities that are unattainable with monofunctional catalysts. For instance, bifunctional amine-thioureas and amine-squaramides have emerged as powerful organocatalysts for a variety of asymmetric reactions. acs.org

In materials science, bifunctional amines are crucial for the synthesis of polymers and functional materials. Their ability to form multiple bonds allows for the creation of cross-linked networks, leading to materials with enhanced thermal and mechanical properties. They can also be used to modify surfaces, introducing new functionalities for applications in areas such as sensing, separations, and biomedicine.

Scope of Academic Research on 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine

While dedicated research focusing solely on this compound is not extensively documented in publicly available literature, its structural motifs are of significant interest in various research domains. The compound features a 3-methylpyrrolidine (B1584470) group, a common building block in medicinal chemistry, and a primary amine connected by an ethyl linker. This architecture suggests its potential as a bifunctional ligand or a monomer for polymerization.

Academic research on analogous structures, such as other substituted pyrrolidines and bifunctional amines, provides a framework for understanding the potential applications of this specific compound. nih.govnih.govmdpi.com Studies on similar molecules have explored their use as ligands in transition metal catalysis, as building blocks for the synthesis of biologically active compounds, and as components of novel materials. The presence of both a tertiary amine within the pyrrolidine ring and a primary amine at the end of the ethyl chain makes it a candidate for forming complexes with metal ions and for participating in a variety of organic reactions.

Chemical and Physical Properties of this compound and Related Compounds

The following table summarizes some of the key physical and chemical properties of this compound and its structural analogs. This data is essential for its handling, characterization, and application in a research setting.

| Property | Value | Source |

| Molecular Formula | C7H16N2 | |

| Molecular Weight | 128.22 g/mol | nih.gov |

| IUPAC Name | This compound | |

| CAS Number | 120563-09-9 | |

| Predicted XlogP3 | 0.2 | nih.gov |

| Predicted Hydrogen Bond Donor Count | 2 | nih.gov |

| Predicted Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Predicted Rotatable Bond Count | 3 | nih.gov |

Note: Some properties are predicted based on computational models due to the limited experimental data available for this specific compound.

Detailed Research Findings

While direct research on this compound is limited, research on closely related compounds provides valuable insights into its potential reactivity and applications.

For instance, the synthesis of various substituted pyrrolidines is a well-established area of organic chemistry. mdpi.comresearchgate.netnih.govnih.govmdpi.com Methods often involve the functionalization of proline or other pyrrolidine derivatives, or the cyclization of acyclic precursors. mdpi.comresearchgate.net The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate for the antibiotic premafloxacin, highlights the importance of stereoselective methods in preparing such compounds. nih.gov

The bifunctional nature of amines containing a pyrrolidine moiety is exploited in the design of ligands for catalysis. The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, while another functional group on a substituent can participate in the catalytic cycle. acs.orgchinesechemsoc.orgresearchgate.netacs.orgsci-hub.senih.gov This is exemplified by the use of pyrrolidine-containing polypyridines as ligands for ruthenium complexes, where the electron-donating nature of the pyrrolidine improves the photophysical properties of the complex. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylpyrrolidin-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7-2-4-9(6-7)5-3-8/h7H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDQFNSYQQZGCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Methylpyrrolidin 1 Yl Ethan 1 Amine

Established Approaches to Substituted Pyrrolidinylethanamines

The construction of molecules like 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine often relies on well-established reactions that build the final structure by either forming the ethylamine (B1201723) side chain on a pre-existing pyrrolidine (B122466) ring or by constructing the pyrrolidine ring itself.

Reductive Amination Pathways for Amine Formation

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, making it a cornerstone in the synthesis of complex amines. nih.govmasterorganicchemistry.com This process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. youtube.com This approach avoids the common problem of over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com

A plausible route to this compound via reductive amination would involve the reaction of 3-methylpyrrolidine (B1584470) with a suitable two-carbon aldehyde equivalent bearing a protected amine, such as 2-(Boc-amino)acetaldehyde. The subsequent reduction of the intermediate iminium ion would furnish the N-Boc protected target molecule, which can then be deprotected.

A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH₃CN) is a classic choice, valued for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com A more contemporary and often preferred reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is less toxic and highly efficient for reductive aminations. organic-chemistry.org Other methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source. youtube.comyoutube.com

Table 1: Common Reagents for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Features |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Selective for imines over carbonyls; requires careful pH control. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE), THF | Mild, general, and selective; tolerates acid-sensitive groups. organic-chemistry.org |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Ethanol, Methanol | Effective but can sometimes reduce other functional groups. youtube.com |

Pyrrolidine Ring-Closure Strategies

An alternative to functionalizing a pre-formed pyrrolidine is to construct the heterocyclic ring as a key step in the synthesis. Pyrrolidine ring-closure strategies are diverse, often involving intramolecular cyclization of a linear precursor. nih.gov

One common method is the intramolecular nucleophilic substitution of a linear amine containing a leaving group at the appropriate position. For the target molecule, a precursor such as N-(2-aminoethyl)-4-amino-3-methylpentan-1-ol could be envisioned. After activation of the terminal hydroxyl group (e.g., conversion to a tosylate or halide), intramolecular cyclization would yield the 3-methylpyrrolidine ring.

More modern approaches include ring-closing metathesis (RCM) using catalysts like the Hoveyda-Grubbs second-generation catalyst, which can form a dihydropyrrole ring that is subsequently reduced. nih.govacs.org Additionally, photo-promoted ring contraction of readily available pyridines has emerged as a promising method for accessing pyrrolidine skeletons. osaka-u.ac.jp Another strategy involves the nucleophilic ring closure onto activated oximes, which provides a rapid route to pyrrolines that can be reduced to pyrrolidines. rsc.org

Precursor Chemistry and Intermediate Transformations

The success of any synthetic route is contingent on the availability and manipulation of key precursors and intermediates. For this compound, the primary precursors are a source for the chiral 3-methylpyrrolidine core and a two-carbon unit for the ethanamine side chain.

The 3-methylpyrrolidine moiety can be derived from various starting materials. Chiral pool starting materials, such as amino acids, are frequently utilized. For instance, stereoselective approaches have been developed for compounds like (3R,4S)-3-amino-4-methyl pyrrolidine, which highlights the feasibility of creating specific stereoisomers of substituted pyrrolidines. elsevier.com

The ethylamine side chain is typically introduced using simple, commercially available reagents. This can involve alkylation with a 2-haloethylamine derivative or, more commonly, reductive amination using an acetaldehyde (B116499) equivalent as described previously. Intermediate transformations often involve the use of protecting groups, particularly for the amine functionalities (e.g., Boc or Cbz groups), to prevent side reactions and direct the reactivity to the desired site. Subsequent deprotection is a necessary final step. The synthesis of related structures, such as N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, often involves key steps like asymmetric Michael additions and stereoselective alkylations to build the required stereocenters. nih.gov

Advanced and Efficient Synthetic Routes

Modern synthetic chemistry prioritizes efficiency, selectivity, and sustainability. For a chiral molecule like this compound, controlling the stereochemistry of the 3-methylpyrrolidine ring is paramount.

Stereoselective Synthesis of the Chiral Pyrrolidine Moiety

Achieving high enantiomeric purity in the final product requires a stereoselective synthesis of the 3-methylpyrrolidine ring. The pyrrolidine scaffold is a privileged motif in medicinal chemistry and organocatalysis, leading to significant efforts in developing asymmetric syntheses. nih.govnih.gov

Strategies often begin with chiral starting materials or employ chiral auxiliaries or catalysts. acs.org For example, the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, was achieved in high stereoselectivity through a sequence involving catalytic asymmetric hydrogenation and an Sₙ2 substitution with inversion of configuration. researchgate.netnih.gov Asymmetric lithiation of N-Boc-pyrrolidine, using a chiral ligand like (-)-sparteine, followed by quenching with an electrophile, is another powerful method, although it often requires cryogenic temperatures. nih.govwhiterose.ac.uk

Table 2: Selected Stereoselective Strategies for Pyrrolidine Synthesis

| Method | Key Reagent/Catalyst | Feature |

|---|---|---|

| Asymmetric Hydrogenation | Chiral DM-SEGPHOS-Ru(II) complex | Affords high diastereomeric and enantiomeric excess. researchgate.netnih.gov |

| Asymmetric Lithiation | s-BuLi / (-)-sparteine | Enables enantioselective deprotonation and functionalization. nih.govwhiterose.ac.uk |

| 1,3-Dipolar Cycloaddition | Magnetic Nanorod Catalyst (e.g., MCCFe₂O₄@l-proline) | Green, one-pot, three-component reaction with high stereoselectivity. nih.gov |

Asymmetric catalysis stands out as one of the most elegant and efficient tools for constructing chiral molecules. It avoids the use of stoichiometric chiral auxiliaries, which often require additional synthetic steps for introduction and removal. In the context of pyrrolidine synthesis, various metal-based and organocatalytic systems have been developed.

Chiral iridium catalysts have been successfully used to generate enantioenriched pyrrolidines with high yields and selectivities. nih.govacs.org Copper-catalyzed asymmetric 1,3-dipolar cycloadditions also provide a route to chiral substituted pyrrolidines. nih.gov The development of an asymmetric 'clip-cycle' synthesis, where a chiral phosphoric acid catalyzes an intramolecular aza-Michael reaction, represents a significant advance in forming substituted pyrrolidines with high enantioselectivity. whiterose.ac.uk This broad range of catalytic methods provides a versatile toolkit for chemists to construct specific stereoisomers of pyrrolidine-containing targets like this compound.

Chiral Auxiliary and Ligand-Controlled Approaches

The synthesis of specific enantiomers of substituted pyrrolidines, such as this compound, often relies on strategies that control the stereochemical outcome of the reaction. Chiral auxiliary and ligand-controlled methods are prominent in achieving high stereoselectivity.

A key strategy involves the use of a chiral starting material or an auxiliary that directs the formation of a specific stereoisomer. For instance, a practical and efficient process for preparing a related compound, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, was developed starting from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate. nih.gov This process highlights the utility of an asymmetric Michael addition as a crucial step to set the desired stereochemistry. nih.gov Such approaches, where a chiral auxiliary is attached to the substrate, guides the stereoselective formation of the pyrrolidine ring or the introduction of substituents. After the desired stereocenter is created, the auxiliary can be cleaved to yield the target molecule.

Ligand-controlled catalysis is another powerful tool. In this approach, a chiral ligand coordinates to a metal catalyst, creating a chiral environment that influences the reaction's stereochemical pathway. This is particularly relevant in reactions like hydrogenations, alkylations, or C-H aminations. By carefully selecting the metal and the chiral ligand, chemists can favor the formation of one enantiomer over another, leading to a product with high optical purity.

Diastereoselective Routes to Substituted Pyrrolidines

Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters, as is the case with substituted pyrrolidines. The goal is to control the relative configuration of these centers. Several effective methods have been developed for the diastereoselective synthesis of the pyrrolidine core.

One such method is the copper-promoted intramolecular aminooxygenation of alkenes . This approach has been shown to produce disubstituted pyrrolidines with high diastereoselectivity. nih.gov For example, α-substituted 4-pentenyl sulfonamides overwhelmingly favor the formation of 2,5-cis-pyrrolidines with a diastereomeric ratio greater than 20:1 and in excellent yields (76–97%). nih.gov In contrast, γ-substituted substrates tend to yield 2,3-trans pyrrolidine products with moderate selectivity. nih.gov

Another powerful strategy is the intramolecular C–H bond amination , which can be catalyzed by iron dipyrrin (B1230570) complexes. This method allows for the direct conversion of aliphatic azides into 2,5-disubstituted pyrrolidines. nih.gov Through systematic variation of the catalyst, researchers have optimized the reaction to enhance diastereoselectivity, with iron phenoxide complexes showing superior performance in generating syn 2,5-disubstituted pyrrolidines. nih.gov

Other notable diastereoselective routes include:

Azomethine ylide cycloadditions : These reactions can be tuned to afford substituted pyrrolidines in high yields and diastereomeric purity through a one-pot reaction cascade. acs.org

Aziridine ring expansion : An N-bromosuccinimide-induced cascade reaction of cinnamylaziridine can produce functionalized pyrrolidines with three stereocenters with excellent diastereoselectivity. rsc.org

Table 1: Comparison of Diastereoselective Routes to Substituted Pyrrolidines

| Method | Catalyst/Reagent | Key Feature | Diastereoselectivity | Ref |

|---|---|---|---|---|

| Intramolecular Aminooxygenation | Copper(II) | Forms 2,5-cis or 2,3-trans products based on substrate | >20:1 for 2,5-cis | nih.gov |

| Intramolecular C-H Amination | Iron Dipyrrin Complexes | Direct C-H bond functionalization | High d.r. for syn 2,5-disubstituted products | nih.gov |

| Azomethine Ylide Cycloaddition | Tin/Silicon-substituted iminium ions | One-pot reaction cascade | High diastereomeric purity | acs.org |

| Aziridine Ring Expansion | N-bromosuccinimide (NBS) | Creates three stereocenters in one cascade | Excellent | rsc.org |

Green Chemistry Principles in Synthesis Optimization

The optimization of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry. This approach seeks to minimize the environmental impact of chemical processes by preventing waste, maximizing atom economy, using safer chemicals and solvents, and improving energy efficiency. novonesis.comyoutube.comyoutube.comyoutube.com

Environmentally Benign Solvent Systems

A major focus of green chemistry is the replacement of hazardous solvents with safer, more environmentally benign alternatives. youtube.com In many industrial syntheses, dipolar aprotic solvents like N-methylpyrrolidinone (NMP) are common. However, NMP is a known reproductive toxin and is listed as a "Substance of Very High Concern". rsc.orgacs.org

Research has identified several greener alternatives that could be applied to pyrrolidine synthesis:

N-Butylpyrrolidinone (NBP) : Structurally similar to NMP, NBP is not mutagenic or reprotoxic but maintains many of the desired solvent properties. rsc.orgacs.org It has been successfully used as a solvent in solid-phase peptide synthesis, demonstrating its potential as a replacement for NMP and dimethylformamide (DMF). acs.org

Water : For certain reactions, water is an ideal green solvent. A green synthesis of N-methylpyrrolidine has been successfully demonstrated in an aqueous medium using an inexpensive and environmentally friendly catalyst (K2CO3) at a moderate temperature. researchgate.net

Bio-derived Solvents : Solvents derived from biomass, such as Dihydrolevoglucosenone (Cyrene) and γ-valerolactone (GVL), are promising green alternatives to NMP in various applications, including the synthesis of polyurethane dispersions. rsc.org

Table 2: Potential Green Solvent Alternatives

| Solvent | Origin | Key Advantage | Application Example | Ref |

|---|---|---|---|---|

| N-Butylpyrrolidinone (NBP) | Synthetic | Non-reprotoxic alternative to NMP | Solid-Phase Peptide Synthesis | acs.org |

| Water (H₂O) | Natural | Non-toxic, inexpensive, safe | N-methylpyrrolidine synthesis | researchgate.net |

| Dihydrolevoglucosenone (Cyrene) | Biomass | Biodegradable, green alternative to NMP | Polyurethane dispersion synthesis | rsc.org |

| γ-Valerolactone (GVL) | Biomass | Biodegradable, low toxicity | Polyurethane dispersion synthesis | rsc.org |

Atom-Economical Synthetic Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. acs.org Synthetic methods should be designed to maximize this incorporation, thereby minimizing waste. acs.org Reactions like additions, cycloadditions, and rearrangements are inherently more atom-economical than substitutions or eliminations, which generate stoichiometric byproducts.

For the synthesis of this compound, pursuing atom-economical routes would involve:

Employing addition and cycloaddition reactions to construct the pyrrolidine ring, such as the diastereoselective routes mentioned previously (e.g., azomethine ylide cycloaddition). acs.org

Utilizing catalytic reactions instead of stoichiometric reagents, which reduces waste and often increases efficiency. novonesis.com

Designing multi-component reactions (MCRs) where three or more reactants combine in a single step to form the product, incorporating most or all of the atoms from the starting materials. A one-step, four-component reaction has been developed for the synthesis of thieno[2,3-d]pyrimidin-4-amine (B81154) derivatives, showcasing the power of this approach to improve atom and step economy. nih.gov

Catalyst Development for Sustainable Production

Catalysts are fundamental to green chemistry because they allow reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, all while being used in small amounts. novonesis.comyoutube.com For the sustainable production of amines and heterocyclic compounds, catalyst development is focused on moving away from expensive and toxic heavy metals toward more abundant, less toxic alternatives.

Recent advances relevant to the synthesis of the target compound include:

Cobalt-based Catalysts : A sustainable cobalt-based catalyst has been developed for the efficient synthesis of primary amines through the reductive amination of carbonyls. This non-noble metal catalyst demonstrates high activity and selectivity for a broad range of substrates. mdpi.com

Iron-based Catalysts : As mentioned, iron dipyrrinato complexes have proven to be effective catalysts for the diastereoselective synthesis of 2,5-disubstituted pyrrolidines via C–H amination, offering an atom-economical route to this important scaffold. nih.gov

Biocatalysts (Enzymes) : Enzymes offer unparalleled specificity, often eliminating the need for protecting groups, which simplifies synthetic sequences and prevents waste. novonesis.comacs.org They operate under mild conditions (ambient temperature and pressure in water), which significantly reduces energy consumption and improves safety. novonesis.com

Microwave-Assisted and Flow Chemistry Methodologies

Modern enabling technologies like microwave synthesis and flow chemistry offer significant advantages over traditional batch processing, including dramatically reduced reaction times, improved yields, enhanced safety, and better scalability.

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions directly and efficiently. This rapid, uniform heating can accelerate reaction rates, often leading to cleaner reactions with fewer byproducts. This technology has been successfully applied to a wide range of syntheses, including:

The intramolecular cyclocondensation of enamines to yield substituted pyrroles, with yields ranging from 55-86%. mdpi.com

Multi-component reactions to create heterocyclic structures, such as the Biginelli reaction, where microwave heating can reduce reaction times from hours to minutes. semanticscholar.org

The synthesis of various imidazo[1,2-a]pyrimidin-5(8H)-ones with high yields. rsc.orgnih.gov

Flow chemistry involves performing reactions in a continuous stream through a reactor, rather than in a flask. This approach offers precise control over reaction parameters like temperature, pressure, and mixing, leading to highly reproducible results. mdpi.com Key benefits include:

Enhanced Safety : Hazardous reagents or unstable intermediates can be generated and consumed in situ in small volumes, minimizing risks associated with explosions or exothermic events. nih.gov

Improved Efficiency and Scalability : Flow systems can be run for extended periods to produce large quantities of material, and processes can be scaled up by "numbering-up" (running multiple reactors in parallel). nih.gov This method has been used for the multi-kilogram production of pharmaceutical intermediates. nih.gov

Telescoped Reactions : Multiple reaction steps can be linked together in a continuous sequence, eliminating the need for workup and purification of intermediates, which saves time, solvents, and resources. mdpi.com This has been demonstrated in the three-step flow synthesis of the drug Vildagliptin. organic-chemistry.org

The application of these methodologies could significantly streamline the synthesis of this compound, making the process faster, safer, and more suitable for sustainable, large-scale production. nih.gov

Optimization and Scale-Up Considerations in Chemical Production

The successful transition from a laboratory-scale synthesis to industrial production of this compound necessitates careful optimization of reaction parameters and consideration of scale-up challenges.

For the proposed N-alkylation of 3-methylpyrrolidine with 2-chloroethanol, key parameters to optimize include the reaction temperature, the choice of solvent, and the type and amount of base used. A designed experiment, such as a Design of Experiments (DoE) approach, can be employed to systematically investigate the impact of these variables on reaction yield and purity.

The subsequent conversion of 2-(3-methylpyrrolidin-1-yl)ethan-1-ol (B3095523) to the amine presents its own set of optimization and scale-up challenges. If proceeding through a reductive amination pathway, the choice of catalyst and reaction conditions is critical. rsc.orgresearchgate.net For instance, in a catalytic hydrogenation, factors such as hydrogen pressure, catalyst loading, and temperature must be finely tuned to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.org

Table 1: Illustrative Parameters for Optimization of the Amination Step

| Parameter | Range Investigated | Optimal Condition (Hypothetical) | Impact on Yield/Purity |

| Catalyst | Raney Nickel, Palladium on Carbon, Rhodium on Alumina | Raney Nickel | Catalyst choice significantly affects selectivity towards the primary amine. |

| Hydrogen Pressure | 10 - 50 bar | 30 bar | Higher pressure can increase reaction rate but may also lead to over-reduction. |

| Temperature | 50 - 100 °C | 75 °C | Affects reaction kinetics and selectivity; higher temperatures may promote side reactions. |

| Solvent | Methanol, Ethanol, Isopropanol | Ethanol with aqueous ammonia (B1221849) | Solvent polarity and the presence of ammonia can influence imine formation and reduction. |

When scaling up the synthesis, several factors become paramount. Heat transfer is a major consideration, as exothermic reactions can lead to temperature control issues in large reactors. Efficient stirring and cooling systems are essential to maintain optimal reaction temperatures and prevent runaway reactions. Mass transfer limitations, particularly in heterogeneous catalytic reactions, can also impact reaction rates and selectivity. Ensuring efficient mixing of reactants and catalyst is crucial for consistent product quality.

Furthermore, the work-up and purification procedures must be adapted for large-scale operations. Extractions, distillations, and crystallizations that are straightforward in the lab may require specialized equipment and significant process development to be efficient and safe at an industrial scale. For instance, the removal of the catalyst after a hydrogenation reaction requires robust filtration systems.

Table 2: Key Considerations for Scale-Up

| Consideration | Laboratory Scale | Industrial Scale |

| Heat Management | Simple heating/cooling baths | Jacketed reactors with precise temperature control |

| Mass Transfer | Magnetic or overhead stirring | Baffled reactors with optimized impeller design |

| Reagent Addition | Manual addition | Controlled addition via pumps |

| Purification | Chromatography, simple distillation | Fractional distillation, crystallization, filtration |

| Safety | Standard fume hood | Process safety management, pressure relief systems |

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Primary Amine Functionality

The exocyclic primary amine (-NH₂) is a key site for nucleophilic reactions, enabling the formation of a variety of derivatives through reactions at the nitrogen atom.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in both acylation and alkylation reactions.

Acylation: The reaction of the primary amine with acylating agents such as acid chlorides or acid anhydrides proceeds via a nucleophilic acyl substitution mechanism. libretexts.org This reaction is generally high-yielding and leads to the formation of stable N-substituted amides. The initial step involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. chemguide.co.uk Subsequently, the elimination of a leaving group (e.g., chloride) and deprotonation of the nitrogen results in the final amide product. chemguide.co.uk Due to the formation of a less nucleophilic amide product, overacylation is not a common issue. libretexts.org

Alkylation: The primary amine can also be alkylated by reaction with alkyl halides through a nucleophilic aliphatic substitution (SN2) reaction. libretexts.orgwikipedia.org However, controlling the extent of alkylation is often challenging. The initial alkylation produces a secondary amine, which is typically more nucleophilic than the starting primary amine. masterorganicchemistry.com This increased nucleophilicity can lead to a subsequent reaction with another molecule of the alkyl halide, resulting in the formation of a tertiary amine and potentially even a quaternary ammonium (B1175870) salt. Consequently, these reactions often yield a mixture of mono-, di-, and tri-alkylated products, making selective monoalkylation difficult to achieve without specific strategies like reductive amination or the use of ammonia (B1221849) surrogates. masterorganicchemistry.comnih.gov

| Reaction Type | Reagent Class | Product Class | General Observations |

|---|---|---|---|

| Acylation | Acid Chlorides (R-COCl), Acid Anhydrides ((RCO)₂O) | N-substituted Amide | Generally a clean, high-yield reaction leading to a stable, less basic product. libretexts.org |

| Alkylation | Alkyl Halides (R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Difficult to control, often results in a mixture of products due to overalkylation. masterorganicchemistry.com |

Primary amines are well-known to undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a reversible, acid-catalyzed process that occurs via a nucleophilic addition-elimination pathway. libretexts.orglibretexts.org

The mechanism involves two main stages:

Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a neutral tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product with a characteristic carbon-nitrogen double bond (C=N). masterorganicchemistry.comlibretexts.org

To drive the reaction toward the formation of the imine, the water produced as a byproduct is typically removed, often by using a Dean-Stark apparatus or a dehydrating agent. nih.gov The reaction is reversible, and the imine can be hydrolyzed back to the original amine and carbonyl compound in the presence of aqueous acid. masterorganicchemistry.comnih.gov

Amidation: As discussed under acylation (Section 3.1.1), amidation is a fundamental reaction of the primary amine of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine. The synthesis of amides can be achieved using various methods, including reaction with acyl chlorides or through the use of coupling agents to react with carboxylic acids. chemguide.co.uksphinxsai.com These reactions are crucial for covalently linking the amine to other molecules.

Sulfonamidation: Analogous to acylation, the primary amine can react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form sulfonamides. This reaction also proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A related compound has been shown to form a sulfonamide at the pyrrolidine (B122466) nitrogen, indicating the susceptibility of amine functionalities in this class of molecules to react with sulfonylating agents. bldpharm.com The resulting sulfonamide is a stable functional group with distinct chemical properties compared to the parent amine.

Reactivity of the Tertiary Amine within the Pyrrolidine Ring

The endocyclic tertiary amine, where the nitrogen atom is part of the five-membered pyrrolidine ring, exhibits its own characteristic reactivity, primarily related to its basicity and ability to form quaternary ammonium salts.

The compound this compound contains two basic nitrogen atoms: the primary amine and the tertiary amine. The basicity of an amine is typically quantified by the pKₐ of its conjugate acid (pKaH); a higher pKaH value corresponds to a stronger base. masterorganicchemistry.compressbooks.pub

While the specific pKaH values for this compound are not readily found in the literature, they can be estimated by comparison with similar structures. Simple primary alkylamines like ethylamine (B1201723) have a pKaH around 10.75, while cyclic secondary amines like pyrrolidine have a pKaH of 11.27. pressbooks.pubwikipedia.org Tertiary amines such as triethylamine (B128534) have a pKaH of 10.76. pressbooks.pub Based on these values, both nitrogen atoms in the target molecule are significantly basic. The tertiary amine within the compact pyrrolidine ring is expected to be a strong base, with a pKaH value likely in the range of 10.5-11.3, similar to other cyclic and tertiary alkylamines. The primary amine is also expected to have a similar pKaH, making both sites susceptible to protonation in acidic media.

| Amine | Structure | Amine Type | pKa of Conjugate Acid (pKaH) | Reference |

|---|---|---|---|---|

| Ethylamine | CH₃CH₂NH₂ | Primary | 10.75 | pressbooks.pub |

| Pyrrolidine | C₄H₈NH | Secondary (Cyclic) | 11.27 | pressbooks.pubwikipedia.org |

| Triethylamine | (CH₃CH₂)₃N | Tertiary | 10.76 | pressbooks.pub |

| Aniline | C₆H₅NH₂ | Aryl | 4.63 | pressbooks.pub |

The tertiary nitrogen of the pyrrolidine ring is susceptible to N-alkylation by alkyl halides in a process known as the Menshutkin reaction. wikipedia.orgmdpi.com This SN2 reaction involves the nucleophilic attack of the tertiary amine on the alkyl halide, leading to the formation of a quaternary ammonium salt. mdpi.com Unlike the alkylation of primary or secondary amines, this reaction is not complicated by overalkylation, as the product has no N-H protons to be removed, resulting in a clean and generally irreversible transformation. libretexts.orgwikipedia.org

The reaction is typically performed by heating the amine with an alkylating agent (e.g., alkyl iodides or bromides) in a polar aprotic solvent, which helps to stabilize the resulting ionic salt. mdpi.com The product is a stable quaternary ammonium salt, carrying a permanent positive charge on the nitrogen atom. This reaction is a fundamental method for preparing such salts from tertiary amines.

| Tertiary Amine | Alkylating Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| 4-Pyrrolidinopyridine | 2-Bromo-1-(3-nitrophenyl)ethan-1-one | Acetonitrile | Quaternary ammonium bromide salt | mdpi.com |

| Generic Tertiary Amine (R₃N) | Alkyl Halide (R'-X) | Not Specified | Quaternary ammonium halide (R₃R'N⁺X⁻) | wikipedia.org |

| 1,4:3,6-dianhydrohexitol derivative | Tertiary alkylamine | Not Specified | Tetraalkylammonium triflate | researchgate.net |

Intramolecular and Intermolecular Interactions Affecting Reactivity

The spatial arrangement of the primary amine and the tertiary amine allows for the potential of intramolecular interactions, which can significantly influence the compound's reactivity. Intramolecular hydrogen bonding, where the primary amine's hydrogen atoms interact with the lone pair of the tertiary amine, can affect the conformation of the molecule and the availability of the lone pairs for external reactions. savemyexams.com The presence of a methyl group on the pyrrolidine ring introduces steric considerations that can further modulate these interactions.

Reaction Kinetics and Thermodynamic Studies of Transformations Involving the Compound

Detailed kinetic and thermodynamic data for reactions involving this compound are not readily found in the current body of scientific literature. However, general principles of amine reactivity can be applied to predict its behavior. For instance, in reactions such as nucleophilic substitution or addition, the primary amine is generally considered more sterically accessible and thus potentially more reactive than the tertiary amine within the pyrrolidine ring.

Studies on similar small amine molecules, such as the reaction of various amines with carbon dioxide, have provided valuable insights into reaction kinetics. For example, the kinetics of CO2 absorption by aqueous solutions of amines like 2-((2-aminoethyl)amino)ethanol (AEEA) have been studied, revealing pseudo-first-order rate constants. researchgate.net While not directly transferable, these studies suggest methodologies that could be employed to quantify the reactivity of this compound.

Thermodynamic data for the parent compound, pyrrolidine, has been established through calorimetric studies, providing values for its heat capacity, heat of combustion, and heat of vaporization. researchgate.netaip.org Such fundamental thermodynamic properties serve as a baseline for understanding the energetic considerations of reactions involving pyrrolidine derivatives.

To provide a framework for the type of data that would be generated from kinetic studies, the following interactive table illustrates hypothetical second-order rate constants for a reaction with an electrophile at various temperatures.

| Temperature (K) | Hypothetical k (M⁻¹s⁻¹) |

| 298 | 0.05 |

| 308 | 0.12 |

| 318 | 0.25 |

| 328 | 0.50 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Computational Studies of Reaction Mechanisms

Computational chemistry offers powerful tools to investigate reaction mechanisms at a molecular level, providing insights into transition states and reaction energy profiles that can be difficult to obtain experimentally.

Transition State Characterization

For any given reaction of this compound, computational methods such as Density Functional Theory (DFT) can be used to model the transition state structure. beilstein-journals.org This involves identifying the geometry of the highest energy point along the reaction coordinate, which is characterized by the presence of a single imaginary frequency in the vibrational analysis. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes occurring during the reaction.

Energy Profiles of Key Reactions

The following interactive table presents a hypothetical energy profile for a two-step reaction, illustrating the kind of data that would be obtained from such a computational study.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | +5.7 |

| Transition State 2 | +12.8 |

| Products | -10.5 |

This table is for illustrative purposes only and does not represent actual computational data for this compound.

Role of Substituent Effects on Reactivity

The methyl group at the 3-position of the pyrrolidine ring is a key substituent that influences the reactivity of this compound. Its electron-donating inductive effect can increase the electron density on the nitrogen atoms, potentially enhancing their basicity and nucleophilicity. However, the steric bulk of the methyl group can also hinder the approach of reactants to the tertiary amine, a factor that would be critical in determining the regioselectivity of reactions. Computational studies can quantify these effects by comparing the reactivity of the substituted compound with its unsubstituted analogue, 2-(pyrrolidin-1-yl)ethan-1-amine.

Theoretical and Computational Chemistry of 2 3 Methylpyrrolidin 1 Yl Ethan 1 Amine

Conformational Analysis and Energy Minima

The flexibility of the pyrrolidine (B122466) ring and the attached ethylamine (B1201723) side chain in 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine gives rise to a complex potential energy surface with multiple conformers. Conformational analysis aims to identify these stable structures and their relative energies.

Gas Phase and Solution Phase Conformers

In the gas phase, the conformational preferences of a molecule are dictated solely by intramolecular forces. doi.org For this compound, the pyrrolidine ring can adopt various puckered conformations, often described as envelope or twist forms. nih.gov The orientation of the methyl group at the C3 position and the ethylamine substituent at the nitrogen atom significantly influences the relative stability of these conformers. The C-4 tert-butyl group, for instance, has been shown to strongly prefer a pseudoequatorial orientation in the pyrrolidine ring, leading to a conformational lock. acs.org A similar, though less pronounced, effect would be expected for the methyl group in the title compound.

The relative orientation of the ethylamine side chain with respect to the pyrrolidine ring also contributes to the conformational diversity. Rotations around the C-N and C-C bonds of the ethylamine moiety lead to different spatial arrangements of the terminal amine group.

When the molecule is in a solution phase, the presence of solvent molecules can alter the relative energies of the conformers. mdpi.com Polar solvents, for example, can stabilize conformers with larger dipole moments through solvation. unito.it The stability of gas-phase ions is primarily an enthalpic process, while solution-phase conformational changes are influenced by both enthalpy and entropy. nih.gov Generally, lower temperatures favor more compact structures. nih.gov For amines, the basicity and therefore the stability of the conjugate acid can differ between the gas and aqueous phases due to solvation effects. youtube.com

A hypothetical conformational search for this compound could yield several low-energy conformers. The relative energies of these conformers in both the gas phase and in a simulated solvent environment (e.g., water) can be calculated using methods like Density Functional Theory (DFT).

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Gas Phase ΔE (kcal/mol) | Solution Phase (Water) ΔE (kcal/mol) |

| Conformer A (extended) | 0.00 | 0.00 |

| Conformer B (gauche) | 0.85 | 0.65 |

| Conformer C (folded) | 1.50 | 2.10 |

| Conformer D (ring pucker 1) | 0.50 | 0.45 |

| Conformer E (ring pucker 2) | 1.20 | 1.35 |

Note: This data is hypothetical and for illustrative purposes only.

Intramolecular Hydrogen Bonding Interactions

The presence of a primary amine (a hydrogen bond donor) and a tertiary amine (a hydrogen bond acceptor) within the same molecule raises the possibility of intramolecular hydrogen bonding (IMHB). researchgate.net An IMHB can significantly influence the conformational preferences of a molecule by stabilizing specific folded structures. unito.it In this compound, an IMHB could potentially form between the hydrogen of the primary amine and the lone pair of the pyrrolidine nitrogen.

The existence and strength of such an interaction can be investigated computationally by analyzing the geometric parameters (e.g., the H···N distance and the N-H···N angle) and the vibrational frequencies of the involved groups. Natural Bond Orbital (NBO) analysis can also provide evidence for IMHBs by quantifying the interaction energy between the lone pair of the acceptor atom and the antibonding orbital of the donor bond. The formation of IMHBs is often more favored in non-polar environments where competition from solvent molecules for hydrogen bonding is minimized. unito.it

Electronic Structure and Molecular Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. youtube.comliverpool.ac.uk By analyzing the molecular orbitals, their energies, and their distribution over the molecule, key insights into the chemical behavior of this compound can be gained.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. chalcogen.ro A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, reflecting their Lewis basic character. The LUMO, on the other hand, would likely be distributed over the C-H and C-N antibonding orbitals. DFT calculations can provide precise energies and visualizations of these frontier orbitals.

Table 2: Hypothetical Frontier Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -5.80 |

| LUMO | 1.25 |

| HOMO-LUMO Gap | 7.05 |

Note: This data is hypothetical and for illustrative purposes only.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule determines its polarity and how it interacts with other molecules. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. researchgate.net

A more intuitive representation of the charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. pearson.comchempedia.info The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. researchgate.netresearchgate.net Regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. pearson.com For this compound, the MEP map would be expected to show negative potential around the nitrogen atoms due to their lone pairs, and positive potential around the amine hydrogens. chegg.com

Spectroscopic Property Predictions from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties from first principles, providing a powerful tool for the interpretation of experimental spectra.

First-principles calculations, particularly using DFT, can be employed to predict the infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound.

The calculated IR spectrum reveals the vibrational frequencies and intensities of the molecule's normal modes. researchgate.netresearchgate.net This can aid in the assignment of experimental IR bands to specific molecular motions, such as N-H stretching, C-H stretching, and ring deformation modes. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and compared with experimental data to confirm the molecular structure and elucidate conformational details. researchgate.netmdpi.com The accuracy of these predictions is often high enough to distinguish between different isomers and conformers. researchgate.net

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value |

| IR Frequency (cm⁻¹) | |

| N-H Stretch | 3350, 3280 |

| C-H Stretch | 2950-2850 |

| N-H Bend | 1620 |

| ¹H NMR Chemical Shift (ppm) | |

| -CH₂-NH₂ | 2.85 |

| Pyrrolidine Ring H's | 1.5-2.5 |

| -CH₃ | 1.05 |

| ¹³C NMR Chemical Shift (ppm) | |

| -CH₂-NH₂ | 45.2 |

| Pyrrolidine Ring C's | 25.8, 35.1, 55.4, 60.1 |

| -CH₃ | 18.7 |

Note: This data is hypothetical and for illustrative purposes only.

Intermolecular Interactions and Solvation Effects

While direct studies on this compound are not available, its structure—containing a tertiary amine within the pyrrolidine ring, a primary amine on the ethyl chain, and a methyl group—suggests that it would participate in a variety of intermolecular interactions. Computational methods are essential for dissecting these forces and understanding how the molecule behaves in different chemical environments.

Intermolecular Interactions: The primary amine group is a strong hydrogen bond donor and acceptor. The tertiary amine in the pyrrolidine ring acts as a hydrogen bond acceptor. These interactions are fundamental to the molecule's physical properties and its binding to biological targets. Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize and quantify these interactions. For instance, studies on similar molecules have used these methods to determine the strength of hydrogen bonds, which can range from weak van der Waals forces to interactions with partial covalent character. sigmaaldrich.com

The non-polar methyl group and the carbon backbone contribute to van der Waals forces and hydrophobic interactions. In computational studies of related N-alkylated pyrrolidines, the length and nature of alkyl chains have been shown to be crucial for interactions within hydrophobic pockets of enzymes. rsc.org

Solvation Effects: The way a molecule interacts with a solvent is critical to its reactivity and conformational stability. Computational chemists model solvation using two main approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and is often used to calculate the energies of different conformations in solution. For example, quantum mechanics calculations on N-substituted pyrrolidines have shown differences in the preferred envelope conformations of the pyrrolidine ring between its neutral and protonated forms in a polar solution. rsc.orgacs.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box around the solute. This is typically done using molecular dynamics (MD) or Monte Carlo simulations. While computationally more intensive, this method provides detailed insights into the specific hydrogen bonding network and the structural organization of the solvent around the molecule.

The table below illustrates the type of data that would be generated from a computational analysis of the intermolecular interactions of this compound in a water-solvated environment, based on methodologies applied to analogous compounds.

| Interaction Type | Potential Interacting Groups | Typical Computational Method | Expected Outcome/Finding |

| Hydrogen Bonding | Primary amine (-NH₂) with water; Pyrrolidine nitrogen with water | Molecular Dynamics (MD), DFT with explicit solvent | Characterization of hydrogen bond distances, angles, and lifetimes; Determination of the primary solvation shell structure. |

| Hydrophobic Interactions | Methyl group (-CH₃), Pyrrolidine ring C-H bonds | MD Simulations | Analysis of the radial distribution function of water around non-polar groups to show solvent exclusion. |

| Conformational Analysis in Solution | Full Molecule | DFT with implicit solvent models (e.g., SMD, PCM) | Identification of low-energy conformers in different solvents and prediction of the most stable structure in a polar vs. non-polar environment. acs.org |

Reaction Pathway Predictions and Mechanism Elucidation via Computational Methods

Predicting the outcome of chemical reactions and understanding their mechanisms at a molecular level are major applications of computational chemistry. For a molecule like this compound, computational methods could be used to predict its role in various reactions, such as nucleophilic substitutions or additions.

Reaction Pathway Prediction: Modern computational chemistry leverages both rule-based systems and machine learning algorithms to predict plausible reaction pathways. rsc.org These methods can suggest potential products for a given set of reactants or propose a retrosynthetic pathway to synthesize a target molecule. researchgate.net For example, AI-driven retrosynthesis tools can break down a complex molecule into simpler precursors by identifying key bond-forming reactions. bldpharm.com

Mechanism Elucidation: Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed. This allows chemists to:

Identify the rate-determining step: The step with the highest energy barrier.

Analyze transition state geometries: To understand the structural changes that occur during the reaction.

Evaluate the influence of catalysts or solvents: By including these components in the calculations.

For instance, in the study of aminocatalysis involving substituted pyrrolidines, DFT calculations (e.g., using the M06-2X functional) have been used to determine the relative stability of iminium ion intermediates and to understand how the catalyst structure influences stereoselectivity. acs.org Such calculations would be invaluable in predicting how this compound might function as an organocatalyst.

The following table outlines the kind of data that would be generated in a computational study aimed at elucidating the mechanism of a hypothetical reaction involving this compound.

| Computational Task | Method | Information Obtained |

| Transition State Search | DFT (e.g., B3LYP, M06-2X) with a suitable basis set (e.g., 6-311+G(d,p)) | Geometry of the transition state; Activation energy (reaction barrier). |

| Intrinsic Reaction Coordinate (IRC) Calculation | DFT | Confirmation that the found transition state connects the correct reactant and product states. |

| Thermodynamic Analysis | DFT frequency calculations | Calculation of Gibbs free energy changes (ΔG) to determine reaction spontaneity and equilibrium position. |

| Solvent Effects on Reaction Barrier | DFT with implicit/explicit solvent models | Quantification of how the solvent stabilizes or destabilizes the transition state relative to the reactants. acs.org |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

As a synthetic building block, 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine offers multiple reactive sites that can be leveraged for the creation of sophisticated molecular frameworks. The presence of both a nucleophilic primary amine and a non-nucleophilic, basic tertiary amine within the same molecule allows for selective reactions and imparts specific properties to the resulting products.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1892925-69-7 |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| Amine Groups | 1x Primary, 1x Tertiary |

The dual amine functionality of this compound makes it a suitable precursor for synthesizing complex heterocyclic structures, particularly those containing multiple nitrogen atoms. The primary amine can act as a nucleophile to react with various electrophiles (such as dicarbonyl compounds, acyl chlorides, or other reactive species) to initiate cyclization. For instance, reaction with a 1,3-dielectrophile could lead to the formation of a six-membered nitrogen-containing ring, while the inherent pyrrolidine (B122466) structure remains intact. The tertiary amine can influence the reaction by acting as an internal base or by coordinating to metal catalysts, thereby directing the stereochemical outcome of the cyclization. This approach is valuable for creating novel scaffolds for medicinal chemistry and materials science.

Polyamines are a critical class of compounds involved in numerous biological processes and material applications. The structure of this compound is ideal for its incorporation into larger, more complex polyamine chains. The primary amine group provides a reactive handle for chain extension through methods like N-alkylation or reductive amination. By reacting it with molecules containing two electrophilic sites (e.g., dihalides or dialdehydes), it can be systematically built into larger, well-defined polyamine architectures. These advanced structures are of interest in areas such as gene delivery, where cationic polyamines can complex with DNA, and as chelating agents for metal ions.

| Reaction Type | Reactant Partner | Resulting Linkage/Structure |

|---|---|---|

| N-Alkylation | Alkyl Dihalide (e.g., 1,4-dibromobutane) | Extended Polyamine Chain |

| Reductive Amination | Dialdehyde (e.g., Glutaraldehyde) | Extended Polyamine Chain |

| Michael Addition | α,β-Unsaturated Ester (e.g., Acrylate) | β-Amino Ester Adduct |

| Amidation | Diacyl Chloride (e.g., Adipoyl chloride) | Polyamide Backbone (see Section 6.2.1) |

In the total synthesis of natural products and other complex organic molecules, chiral building blocks containing nitrogen are of high importance. The 3-methylpyrrolidine (B1584470) moiety of this compound introduces a stereocenter. If used in its enantiomerically pure form, it can serve as a key intermediate to impart chirality into a target molecule. The ethylamine (B1201723) side chain can be modified or used as an anchor point to build further complexity, while the pyrrolidine ring provides a rigid conformational constraint. Although specific total syntheses employing this exact fragment are not widely documented, its structural motifs are analogous to intermediates used in the synthesis of alkaloids and other bioactive compounds.

Polymer Chemistry Applications

The difunctional nature of this compound, possessing a primary amine capable of forming covalent bonds in a polymer backbone and a tertiary amine that can act catalytically or as a site for post-polymerization modification, makes it a candidate for specialized polymer synthesis.

This diamine can serve as a monomer in step-growth polymerization. Its primary amine can react with difunctional monomers like diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively.

Polyamides: In reaction with a diacyl chloride (e.g., terephthaloyl chloride), the primary amine of this compound would form an amide linkage, creating a polyamide chain. The pendant methylpyrrolidine groups along the polymer backbone would significantly influence the polymer's properties, such as increasing its amorphous nature, lowering its melting point, and improving its solubility in organic solvents compared to analogous polyamides made from simple linear diamines.

Polyimides: Similarly, reaction with a tetracarboxylic dianhydride (e.g., pyromellitic dianhydride) would proceed via a poly(amic acid) intermediate, which upon thermal or chemical imidization would yield a polyimide. The bulky, non-planar pyrrolidine substituent would disrupt chain packing, potentially leading to polyimides with enhanced solubility and processability while maintaining high thermal stability.

In polymer networks, a cross-linking agent (or curing agent) is a molecule that connects linear polymer chains together to form a three-dimensional network. The primary amine of this compound can participate in such reactions. For example, it can act as a curing agent for epoxy resins. The primary amine can open the epoxide ring of two separate epoxy resin chains, thereby forming a covalent link between them. The tertiary amine present in the molecule can also catalytically promote the epoxy homopolymerization, potentially accelerating the curing process. The incorporation of the methylpyrrolidine structure into the cross-linked network would affect the final material's mechanical properties, such as its flexibility, toughness, and glass transition temperature (Tg).

Functionalization of Polymeric Materials

The functionalization of polymers is a critical strategy for tailoring their physical and chemical properties for specific applications. Amines are frequently used for post-polymerization modification due to their nucleophilic nature, which allows them to react with various functional groups on a polymer backbone researchgate.net.

For a compound like this compound, the primary amine group would be the reactive site for grafting it onto a polymer chain. This could be achieved by reacting the amine with polymers containing electrophilic groups such as esters, acid chlorides, or epoxides. The incorporation of the 3-methylpyrrolidine moiety could introduce specific properties to the polymer, such as altered solubility, basicity, or the ability to coordinate with metal ions. However, no studies specifically documenting the use of this compound for this purpose are present in the reviewed literature. Research in this area often focuses on more readily available or structurally simpler amines mdpi.com.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions nih.gov. The design of complex, functional architectures relies on the precise control of these weak forces.

Design of Molecular Receptors and Hosts

Molecular receptors are designed to bind selectively to specific guest molecules. The structure of this compound, with its combination of a hydrogen bond donor (the -NH2 group), hydrogen bond acceptors (the two nitrogen atoms), and a defined three-dimensional shape due to the chiral center, makes it a potential component for constructing such receptors.

In theory, it could be incorporated into larger macrocyclic or acyclic structures. The pyrrolidine ring would provide a rigid scaffold, while the ethylamine side chain offers a flexible binding site. These features are desirable in the creation of hosts for small molecules or ions. Despite this theoretical potential, no specific examples of molecular receptors or hosts derived from this compound have been reported.

Non-Covalent Interactions in Molecular Recognition

Molecular recognition is governed by a variety of non-covalent interactions, including hydrogen bonding, ionic interactions, van der Waals forces, and hydrophobic effects. The functional groups present in this compound would allow it to participate in several of these interactions:

Hydrogen Bonding: The primary amine can act as a hydrogen bond donor, while the lone pairs on both the primary and tertiary nitrogen atoms can act as hydrogen bond acceptors.

Ionic Interactions: The basic nitrogen centers can be protonated to form positive charges, enabling strong electrostatic interactions with anionic species.

The collective effect of these interactions determines the stability and selectivity of any potential host-guest complex nih.gov. While these principles are fundamental to supramolecular chemistry, their specific application to this compound has not been explored in published research.

Surface Chemistry and Material Functionalization

Modifying the surface of materials is crucial for applications ranging from biocompatible implants to advanced electronics. Amine-containing molecules are widely used for this purpose due to their ability to form strong bonds with a variety of substrates.

Grafting onto Nanomaterials and Surfaces

The primary amine of this compound could be used to anchor the molecule onto the surface of nanomaterials like silica (B1680970) nanoparticles, carbon nanotubes, or gold surfaces. This is typically achieved through the formation of covalent bonds with surface functional groups (e.g., carboxyl or epoxy groups) or through electrostatic attraction to a negatively charged surface. The introduction of the 3-methylpyrrolidine group could impart new functionalities to the nanomaterial, such as changing its hydrophilicity or providing sites for further reactions. There is, however, no specific literature describing the grafting of this particular amine onto any nanomaterial or surface.

Adhesion Promotion and Surface Modification

Amines can act as adhesion promoters by forming a chemical bridge between two different materials, such as a polymer coating and a metal or glass substrate. The amine group can interact strongly with the substrate surface, while the rest of the molecule can entangle with or react with the polymer matrix. While the structural features of this compound are suitable for such a role, there are no studies that have investigated or confirmed its efficacy as an adhesion promoter or surface modifier.

Advanced Analytical Methodologies for Research Characterization

Development of Chromatographic Methods for Purity and Enantiomeric Excess

Chromatographic techniques are fundamental in separating the target compound from impurities and its stereoisomers. The development of robust methods is essential for quality control and for ensuring the stereochemical integrity of the molecule.

Due to the presence of a chiral center at the 3-position of the pyrrolidine (B122466) ring, "2-(3-Methylpyrrolidin-1-yl)ethan-1-amine" exists as a pair of enantiomers, (R)- and (S)-2-(3-methylpyrrolidin-1-yl)ethan-1-amine. The separation and quantification of these isomers are critical, as they may exhibit different pharmacological or toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the premier techniques for this purpose. pharmaknowledgeforum.comresearchgate.net

Chiral GC is a powerful tool for determining the optical purity of volatile compounds like substituted pyrrolidines. pharmaknowledgeforum.com The separation is achieved using a capillary column containing a chiral stationary phase (CSP). researchgate.net Cyclodextrin-based CSPs are particularly common and effective for a wide range of chiral compounds, including amines. chromatographyonline.comresearchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, primarily through inclusion complexing and hydrogen bonding interactions. pharmaknowledgeforum.com The differing stability of these complexes leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. For chiral amines, derivatization may be employed to enhance volatility and improve chiral recognition on the CSP. researchgate.net

Chiral HPLC is another indispensable tool, especially for less volatile derivatives. Similar to GC, it utilizes a chiral stationary phase to resolve enantiomers. The choice of CSP and mobile phase is critical for achieving optimal separation.

Table 1: Comparison of Chiral GC Stationary Phases for Amine Separation

| Chiral Stationary Phase (CSP) Type | Common Selector | Separation Mechanism | Typical Applications |

|---|---|---|---|

| Cyclodextrin Derivatives | Permethylated or derivatized β-cyclodextrin | Inclusion complexation, hydrogen bonding, dipole-dipole interactions | Broad applicability for amines, alcohols, esters, and hydrocarbons. chromatographyonline.comresearchgate.net |

| Amino Acid Derivatives | Chirasil-type phases (e.g., Chirasil-Val) | Hydrogen bonding, dipole-dipole interactions | Effective for derivatized amino acids and amines. researchgate.net |

| Metal Coordination Complexes | Terpene-derived metal complexes | Coordination bonding | Separation of various chelating compounds. researchgate.net |

For comprehensive purity profiling, which involves the detection and identification of minute impurities, hyphenated techniques are essential. ijsdr.orgresearchgate.net These methods couple the powerful separation capabilities of chromatography with the high sensitivity and structural elucidation power of mass spectrometry. rsisinternational.org

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is exceptionally valuable for analyzing volatile and semi-volatile compounds. rsisinternational.org In the context of "this compound" analysis, a sample is first separated on a GC column. The eluted components then enter the mass spectrometer, where they are ionized. In MS/MS mode, a specific precursor ion corresponding to an impurity or the main compound is selected, fragmented, and the resulting product ions are detected. fda.gov This multiple reaction monitoring (MRM) provides outstanding selectivity and sensitivity, enabling the quantification of trace-level impurities even in complex matrices. fda.govnih.gov

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the method of choice for non-volatile or thermally unstable derivatives and impurities. rsisinternational.orgresearchgate.net Following LC separation, the HRMS analyzer measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of the elemental composition of an unknown impurity, which is a critical step in its structural identification. researchgate.net The combination of retention time, accurate mass data, and fragmentation patterns provides a high degree of confidence in impurity identification. ijsdr.orgresearchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation Beyond Basic Identification

While standard spectroscopic methods like 1H and 13C NMR are used for basic identity confirmation, advanced techniques are required to resolve complex structural features, such as the three-dimensional arrangement of atoms (stereochemistry) and preferred molecular shapes (conformation).

When "this compound" is incorporated into more complex molecules, its NMR spectrum can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to unravel these complexities. youtube.com

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for determining stereochemistry and conformation. acdlabs.com These experiments detect correlations between protons that are close to each other in space (typically <5 Å), regardless of whether they are connected through chemical bonds. indiana.edu By observing cross-peaks in a NOESY or ROESY spectrum, one can deduce the relative orientation of different parts of a molecule. For instance, these techniques can be used to establish the cis or trans relationship of substituents on the pyrrolidine ring in a complex derivative. acdlabs.comindiana.edu For small to medium-sized molecules, ROESY is often preferred as it avoids the complication of zero or negative NOE enhancements that can occur in NOESY experiments. indiana.eduresearchgate.net

Table 2: Application of 2D NMR for Structural Analysis of Pyrrolidine Derivatives

| 2D NMR Experiment | Information Provided | Relevance to "this compound" Derivatives |

|---|---|---|

| COSY (Correlation Spectroscopy) | Shows proton-proton scalar (through-bond) couplings, identifying connected spin systems. | Confirms the connectivity within the ethylamine (B1201723) and methylpyrrolidine fragments. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to the carbons they are attached to. youtube.com | Assigns specific proton signals to their corresponding carbon atoms in the pyrrolidine ring and ethyl chain. youtube.com |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two or three bonds. | Establishes connectivity between different fragments of a complex derivative, linking substituents to the core structure. |

| NOESY/ROESY | Identifies protons that are close in space (through-space interactions). indiana.educolumbia.edu | Determines the 3D structure, including the relative stereochemistry of substituents and the puckering conformation of the pyrrolidine ring. frontiersin.org |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the conformational states of molecules. The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between different puckered conformations, often described as "envelope" or "twisted" forms. frontiersin.orgnih.gov

The frequencies of vibrational modes, particularly those involving the pyrrolidine ring, are sensitive to its conformation. acs.org By comparing experimental FT-IR and Raman spectra with theoretical calculations for different possible conformers, researchers can determine the predominant conformation in the solid state or in solution. acs.org For example, studies on poly-L-proline, which contains pyrrolidine rings, have successfully used Raman spectroscopy to identify the presence of multiple ring conformers. nih.gov This type of analysis can reveal how substituents on the ring or the molecular environment influence the conformational preference of the pyrrolidine moiety in derivatives of "this compound". nih.govacs.org

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. mdpi.com This technique can be applied to crystalline derivatives of "this compound" or to co-crystals formed with other molecules. researchgate.netscielo.br

The analysis yields precise atomic coordinates, from which exact bond lengths, bond angles, and torsional angles can be calculated. researchgate.netmdpi.com This information is invaluable for:

Absolute Stereochemistry: Confirming the (R) or (S) configuration at the chiral center.

Conformational Analysis: Precisely defining the puckering of the pyrrolidine ring and the orientation of the ethylamine side chain. researchgate.net

Intermolecular Interactions: Revealing the network of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate how molecules pack together in the crystal lattice. mdpi.comuni-regensburg.de

For example, crystallographic studies of related pyrrolidinium (B1226570) salts have detailed the geometry of the ring and the nature of hydrogen bonds involving the amine groups and counter-ions. researchgate.netresearchgate.net This level of detail is crucial for understanding structure-property relationships and for designing molecules with specific solid-state characteristics.

Electrochemical Properties and Voltammetry